molecular formula C14H12ClNO2 B186100 Benzamide, N-(3-chlorophenyl)-3-methoxy- CAS No. 91612-04-3

Benzamide, N-(3-chlorophenyl)-3-methoxy-

Cat. No. B186100
CAS RN: 91612-04-3
M. Wt: 261.7 g/mol
InChI Key: ZJTFEWWZCZJCIL-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

Benzamide, N-(3-chlorophenyl)-3-methoxy- is a compound that has been studied for its potential applications in scientific research. This compound is also known as m-CPP, and it is a derivative of phenethylamine. The chemical formula for m-CPP is C10H11ClNO2, and it has a molecular weight of 215.65 g/mol.

Scientific Research Applications

M-CPP has been studied for its potential applications in scientific research, particularly in the fields of neuroscience and pharmacology. It has been found to act as a serotonin receptor agonist, which means that it can bind to and activate serotonin receptors in the brain. This property makes it useful for studying the role of serotonin in various physiological and behavioral processes.

Mechanism of Action

M-CPP acts as a partial agonist at the 5-HT2A and 5-HT2C serotonin receptors. It also has affinity for the 5-HT1A and 5-HT1B receptors. When it binds to these receptors, it activates signaling pathways that lead to changes in cellular activity and neurotransmitter release. The exact mechanism of action of m-CPP is still being studied, but it is thought to involve the modulation of serotonin levels in the brain.
Biochemical and Physiological Effects:
M-CPP has been found to have a variety of biochemical and physiological effects. It has been shown to increase the release of serotonin, dopamine, and norepinephrine in the brain. It also increases the activity of the hypothalamic-pituitary-adrenal (HPA) axis, which is involved in the stress response. These effects can lead to changes in mood, behavior, and physiological responses.

Advantages and Limitations for Lab Experiments

One advantage of using m-CPP in lab experiments is that it is a selective agonist for the 5-HT2A and 5-HT2C receptors, which allows for more specific studies of the role of serotonin in various processes. However, one limitation of using m-CPP is that it has been found to have some non-specific effects, such as increasing locomotor activity and inducing anxiety-like behavior in animal models.

Future Directions

There are several future directions for research on m-CPP. One area of interest is its potential therapeutic applications, particularly in the treatment of psychiatric disorders such as depression and anxiety. Another area of research is the development of more selective agonists for the 5-HT2A and 5-HT2C receptors, which could lead to more specific studies of serotonin signaling pathways. Additionally, further studies are needed to fully understand the biochemical and physiological effects of m-CPP and its potential interactions with other neurotransmitter systems.

Synthesis Methods

The synthesis method for m-CPP involves the reaction of 3-chloroaniline with 3-methoxybenzoyl chloride in the presence of a base such as sodium carbonate. The reaction takes place in an organic solvent such as dichloromethane or chloroform. The resulting product is then purified using column chromatography or recrystallization.

properties

CAS RN

91612-04-3

Molecular Formula

C14H12ClNO2

Molecular Weight

261.7 g/mol

IUPAC Name

N-(3-chlorophenyl)-3-methoxybenzamide

InChI

InChI=1S/C14H12ClNO2/c1-18-13-7-2-4-10(8-13)14(17)16-12-6-3-5-11(15)9-12/h2-9H,1H3,(H,16,17)

InChI Key

ZJTFEWWZCZJCIL-UHFFFAOYSA-N

SMILES

COC1=CC=CC(=C1)C(=O)NC2=CC(=CC=C2)Cl

Canonical SMILES

COC1=CC=CC(=C1)C(=O)NC2=CC(=CC=C2)Cl

Origin of Product

United States

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